molecular formula C11H13NOS B14138548 2-Methyl-N-phenylbut-3-yne-2-sulfinamide CAS No. 88861-16-9

2-Methyl-N-phenylbut-3-yne-2-sulfinamide

Cat. No.: B14138548
CAS No.: 88861-16-9
M. Wt: 207.29 g/mol
InChI Key: XAAZGEULCRJXMF-UHFFFAOYSA-N
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Description

2-Methyl-N-phenylbut-3-yne-2-sulfinamide is an organosulfur compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide functional group attached to a butyne backbone with a phenyl substituent. It is known for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-phenylbut-3-yne-2-sulfinamide typically involves the reaction of a suitable sulfinyl chloride with an amine. One common method includes the following steps:

    Preparation of Sulfinyl Chloride: The sulfinyl chloride is prepared by reacting a suitable thiol with an oxidizing agent such as chlorine or sulfuryl chloride.

    Reaction with Amine: The sulfinyl chloride is then reacted with an amine, such as aniline, under controlled conditions to form the sulfinamide.

The reaction conditions often involve low temperatures and the use of solvents like dichloromethane to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-phenylbut-3-yne-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the sulfinamide group can yield sulfenamides or thiols, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Sulfenamides or thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyl-N-phenylbut-3-yne-2-sulfinamide has several applications in scientific research, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-phenylbut-3-yne-2-sulfinamide involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The sulfinamide group can coordinate with various substrates, influencing the stereochemistry of the reaction. This coordination often involves the formation of transient intermediates that stabilize the transition state, leading to high selectivity in the product formation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanesulfinamide:

    tert-Butanesulfinamide: Another sulfinamide compound used as a chiral auxiliary in various chemical reactions.

Uniqueness

2-Methyl-N-phenylbut-3-yne-2-sulfinamide is unique due to its butyne backbone and phenyl substituent, which provide distinct steric and electronic properties. These properties make it particularly useful in specific asymmetric synthesis applications where other sulfinamides may not be as effective.

Properties

CAS No.

88861-16-9

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-methyl-N-phenylbut-3-yne-2-sulfinamide

InChI

InChI=1S/C11H13NOS/c1-4-11(2,3)14(13)12-10-8-6-5-7-9-10/h1,5-9,12H,2-3H3

InChI Key

XAAZGEULCRJXMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)S(=O)NC1=CC=CC=C1

Origin of Product

United States

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